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Compound of Interest

Compound Name: C.I. Acid violet 80

Cat. No.: B1172404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
C.I. Acid Violet 80 is an anionic dye with applications in various biological staining procedures.

Its utility stems from its ability to bind to proteins and other macromolecules, making it a

valuable tool for visualization and quantification in life sciences research. These application

notes provide detailed protocols for the preparation and use of C.I. Acid Violet 80 staining

solutions for protein analysis in electrophoresis gels and for cell-based assays, which are

critical in many aspects of drug development and scientific research. While specific protocols

for C.I. Acid Violet 80 are not abundantly available in public literature, the following protocols

have been adapted from established methods for structurally and functionally similar dyes,

such as C.I. Acid Violet 17.

Data Presentation
For reproducible and comparable results, precise formulation of the staining solution is

paramount. The following tables summarize the key components and their concentrations for

preparing the staining and destaining solutions.

Table 1: Composition of C.I. Acid Violet 80 Staining Solution for Protein Gel Electrophoresis
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Component Concentration Role

C.I. Acid Violet 80 0.1% - 0.2% (w/v) Staining agent

Phosphoric Acid 10% (w/v) Enhances protein binding

Deionized Water To final volume Solvent

Table 2: Composition of Destaining Solution for Protein Gel Electrophoresis

Component Concentration Role

Phosphoric Acid 3% (w/v) Background reduction

Deionized Water To final volume Solvent

Table 3: Composition of C.I. Acid Violet 80 Staining Solution for Cell-Based Assays

Component Concentration Role

C.I. Acid Violet 80 0.1% (w/v) Staining agent

Phosphate-Buffered Saline

(PBS) or Distilled Water
To final volume Solvent

Experimental Protocols
Protocol 1: Staining of Proteins in Polyacrylamide Gels
This protocol is designed for the sensitive detection of proteins separated by isoelectric

focusing or SDS-PAGE.

Materials:

C.I. Acid Violet 80 dye powder

Phosphoric acid

Trichloroacetic acid (TCA)
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Dioxane

Deionized water

Staining trays

Orbital shaker

Procedure:

Fixation: After electrophoresis, immerse the gel in a solution of 20% (w/v) TCA for 30 minutes

to fix the proteins.

Washing: Discard the fixation solution and wash the gel with deionized water three times for

10 minutes each on an orbital shaker.

Staining Solution Preparation: Prepare the staining solution by dissolving 0.1-0.2g of C.I.
Acid Violet 80 in 100 mL of 10% (w/v) phosphoric acid.

Staining: Immerse the gel in the staining solution and incubate for 5-10 minutes at room

temperature with gentle agitation. Major protein bands may become visible within 1-3

minutes.

Destaining: Transfer the gel to a 3% (w/v) phosphoric acid solution. Destain for 5-80 minutes,

depending on the gel thickness and desired background clarity. The destaining solution

should be changed periodically until the background is clear and the protein bands are well-

defined.

Quantification (Optional): For quantitative analysis, the dye can be eluted from the stained

protein bands. Excise the bands and incubate in 50% (v/v) dioxane-water. Measure the

absorbance of the eluted dye at its maximum absorbance wavelength (around 590 nm). A

linear relationship between absorbance and protein amount can be established over a range

of 1-100 micrograms.[1]

Storage: Gels can be stored in a 1% (v/v) glycerol solution to prevent drying.
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Protocol 2: Cell Viability and Biofilm Quantification
Assay
This protocol provides a method for quantifying cell number or biofilm mass, which is useful for

cytotoxicity studies and antimicrobial drug screening.

Materials:

C.I. Acid Violet 80 dye powder

Phosphate-Buffered Saline (PBS) or distilled water

Methanol or Ethanol (for fixation)

Acetic acid or Sodium Citrate (for solubilization)

Multi-well plates

Microplate reader

Procedure:

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat

the cells with the compounds of interest for the desired duration. For biofilm assays,

inoculate wells with bacteria and incubate to allow biofilm formation.[2]

Washing: Gently wash the wells with PBS to remove non-adherent cells and media

components.

Fixation: Fix the cells by adding methanol or ethanol to each well and incubating for 15

minutes.

Staining Solution Preparation: Prepare a 0.1% (w/v) C.I. Acid Violet 80 solution in PBS or

distilled water.[2]

Staining: Remove the fixative and add the staining solution to each well. Incubate for 15-30

minutes at room temperature.[2]
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Washing: Carefully wash the wells with water to remove excess stain. Repeat until the wash

water is clear.

Solubilization: Add a solubilizing agent, such as 1% acetic acid or sodium citrate, to each

well to dissolve the bound dye.

Absorbance Measurement: Measure the absorbance of the solubilized dye in a microplate

reader at approximately 590 nm. The absorbance is directly proportional to the number of

viable cells or the amount of biofilm.[2]

Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
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Workflow for Protein Gel Staining with C.I. Acid Violet 80

Preparation

Staining Protocol

Analysis

Run Polyacrylamide Gel Electrophoresis

Fixation
(20% TCA, 30 min)

Wash
(3x with dH2O, 10 min each)

Stain
(0.1-0.2% Acid Violet 80 in 10% H3PO4, 5-10 min)

Destain
(3% H3PO4, 5-80 min)

Visualize Protein Bands

Optional: Quantify
(Elute dye and measure absorbance)

Click to download full resolution via product page

Caption: Experimental workflow for staining proteins in polyacrylamide gels.
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Workflow for Cell Viability/Biofilm Assay

Cell/Biofilm Preparation

Staining Protocol

Analysis
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Wash with Water

Solubilize Dye

Measure Absorbance (~590 nm)

Click to download full resolution via product page

Caption: Workflow for cell viability and biofilm quantification assays.
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Safety Precautions
Users should always consult the Safety Data Sheet (SDS) for C.I. Acid Violet 80 before use.[3]

[4][5][6][7] As a general precaution, handle the dye powder in a well-ventilated area or under a

chemical fume hood to avoid inhalation of dust.[3] Wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6] Avoid contact with skin

and eyes.[3] In case of contact, rinse thoroughly with water.[4][5] Store the dye in a cool, dry

place away from direct sunlight and incompatible materials such as strong oxidizing agents.[3]

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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